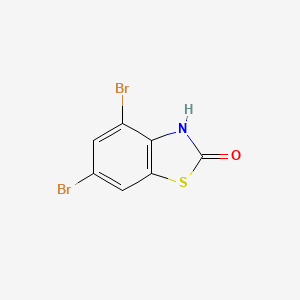

4,6-Dibromo-2-hydroxybenzothiazole

Overview

Description

4,6-Dibromo-2-hydroxybenzothiazole is a chemical compound used in scientific research . It has a molecular formula of C7H3Br2NOS and a molecular weight of 308.98 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include 4,6-Dibromo-2-hydroxybenzothiazole, has been a topic of interest in recent years . The synthesis often involves one-pot multicomponent reactions with the participation of 2-aminobenzothiazole . These reactions are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Molecular Structure Analysis

The structure of 4,8-dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), a compound similar to 4,6-Dibromo-2-hydroxybenzothiazole, was confirmed by X-ray analysis . The electronic structure and delocalization in benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations .Scientific Research Applications

Synthesis of Xanthene Derivatives

4,6-Dibromo-2-hydroxybenzothiazole: has been utilized as a catalyst in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . These compounds are synthesized through the condensation reaction of dimedone with various arylaldehydes . Xanthene derivatives have significant biological activities, including antibacterial, anti-inflammatory, and antiviral properties .

Environmental Analysis

This compound is also relevant in environmental chemistry, particularly in the simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices . Such analyses are crucial for monitoring emerging pollutants widely distributed in the aquatic environment .

Biological Applications

Benzothiazole scaffolds, such as 4,6-Dibromo-2-hydroxybenzothiazole , are found in numerous biologically potent molecules. They exhibit a wide range of biological applications, including antibacterial, antifungal, antioxidant, antimicrobial, anti-proliferative, anti-convulsant, and anti-HIV activities .

Pharmaceutical Chemistry

In pharmaceutical chemistry, benzothiazoles serve as core structures for drug development. Their derivatives are explored for potential therapeutic effects against various diseases, including Parkinson’s and Alzheimer’s .

Industrial Applications

The industrial applications of benzothiazoles include their use as corrosion inhibitors, vulcanization accelerators, and biocides. The presence of 4,6-Dibromo-2-hydroxybenzothiazole in these processes indicates its importance in manufacturing and maintenance .

Photodynamic Therapy

Some xanthene derivatives, which can be synthesized using 4,6-Dibromo-2-hydroxybenzothiazole as a catalyst, offer potential applications in photodynamic therapy. This therapy is a treatment that uses photosensitizing agents, alongside light, to produce a form of oxygen that kills nearby cells .

Future Directions

Benzothiazoles, including 4,6-Dibromo-2-hydroxybenzothiazole, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . Due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses, modern research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant . This suggests that there is potential for future research and development involving 4,6-Dibromo-2-hydroxybenzothiazole.

properties

IUPAC Name |

4,6-dibromo-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVHJQMZZVRGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=O)N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696615 | |

| Record name | 4,6-Dibromo-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromo-2-hydroxybenzothiazole | |

CAS RN |

383388-46-3 | |

| Record name | 4,6-Dibromo-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424022.png)

![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)

![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424033.png)

![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)

![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)